nor-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

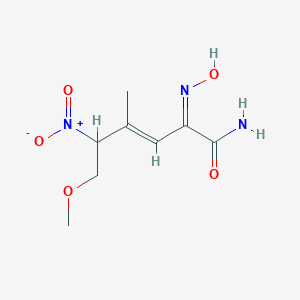

(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide is an organic compound characterized by its unique structural configuration This compound features both E and Z isomers, which refer to the spatial arrangement of substituents around its double bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes or ketones with hydroxylamine to form the hydroxyimino group. Subsequent steps may include nitration, methylation, and methoxylation under controlled conditions to introduce the nitro, methyl, and methoxy groups, respectively. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired isomeric configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of production. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity and properties.

Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions vary depending on the desired transformation, with parameters like temperature, solvent, and pH being carefully controlled.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield nitro-oximes, while reduction can produce amino derivatives

Wissenschaftliche Forschungsanwendungen

Role in Smooth Muscle Cell Proliferation

Research has shown that Nor-1 is a critical regulator of smooth muscle cell proliferation. A study demonstrated that deficiency of this compound in mice resulted in decreased neointima formation following vascular injury, which is associated with reduced cyclin D1 expression and increased apoptosis in smooth muscle cells . This indicates that this compound may serve as a therapeutic target for conditions characterized by excessive vascular remodeling, such as atherosclerosis.

Table 1: Effects of this compound Deficiency on Smooth Muscle Cells

| Parameter | Wild-type Mice | This compound Deficient Mice | Change (%) |

|---|---|---|---|

| Intima/Media Ratio | 0.76 | 0.33 | -56.7 |

| Apoptotic Cells (%) | 10% | 30% | +200 |

| Cyclin D1 Expression | High | Low | Decreased |

Impact on Vascular Health

This compound's role extends beyond cell proliferation; it also influences inflammatory responses in vascular tissues. Its expression is upregulated by inflammatory stimuli, suggesting a potential role in mediating vascular inflammation and repair processes .

Regulation of Skeletal Muscle Differentiation

This compound has been implicated in the regulation of skeletal muscle differentiation. Studies indicate that overexpression of this compound promotes the expression of small muscle protein X (SMPX), which is associated with muscle hypertrophy . This suggests that this compound could be targeted to enhance muscle growth and recovery in conditions such as muscular dystrophy or age-related muscle loss.

Table 2: Effects of this compound on Muscle Cell Differentiation

| Parameter | Control Cells | This compound Overexpressing Cells | Change (%) |

|---|---|---|---|

| Cell Proliferation Rate | High | Low | -50 |

| SMPX Expression | Baseline | Increased | +90 |

| Cell Surface Area | Standard | Enlarged | +40 |

Influence on Autophagy and Metabolism

Recent findings indicate that this compound plays a significant role in metabolic regulation through its effects on autophagy. Exercise-induced expression of this compound has been linked to enhanced autophagy markers in skeletal muscle, suggesting its potential role in energy metabolism and cellular homeostasis . This could have implications for metabolic disorders such as obesity and diabetes.

Case Study: Exercise-Induced Autophagy via this compound Activation

In a study involving transgenic mice expressing this compound, researchers observed increased levels of autophagy proteins following exercise compared to wild-type controls. This suggests that enhancing this compound activity could be a novel approach to improve metabolic health through increased autophagy.

Wirkmechanismus

The mechanism of action of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyimino group can form hydrogen bonds, while the nitro group may participate in redox reactions. These interactions can modulate biological pathways, leading to specific physiological effects. Detailed studies using techniques like molecular docking and spectroscopy are essential to elucidate the exact mechanism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other hydroxyimino derivatives, nitroalkenes, and methoxy-substituted alkenes. Examples are:

- (E)-2-hydroxyimino-4-methyl-5-nitrohex-3-enamide

- (Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide

- 2-hydroxyimino-6-methoxy-4-methyl-5-nitrohexane

Uniqueness

The uniqueness of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide lies in its specific isomeric configuration, which influences its chemical reactivity and biological activity. The combination of hydroxyimino, methoxy, methyl, and nitro groups in a single molecule provides a versatile platform for exploring various chemical transformations and applications.

Biologische Aktivität

NOR-1, or Neuron-derived Orphan Receptor 1, is a member of the NR4A subfamily of nuclear receptors, which play critical roles in various physiological and pathological processes. This article explores the biological activity of this compound, focusing on its involvement in vascular biology, cancer biology, and its potential as a therapeutic target.

Structure and Function of this compound

This compound features a conserved molecular structure that includes:

- N-terminal domain : Non-conserved, involved in transcriptional activation.

- DNA-binding domain (DBD) : Highly conserved, responsible for binding to specific DNA sequences.

- C-terminal domain : Moderately conserved, contains a ligand-binding domain (LBD) and a ligand-dependent activation function (AF-2) domain.

Unlike other NR4A receptors, this compound does not require ligand binding for transcriptional activity, suggesting it is constitutively active .

1. Vascular Biology

This compound has been implicated in various vascular pathologies, including:

- Atherosclerosis : Studies show that this compound is overexpressed in atherosclerotic plaques. Its expression is induced by proatherogenic stimuli, which promote endothelial cell proliferation and survival .

- Vascular remodeling : this compound regulates genes involved in cell cycle progression. Its overexpression increases vascular cell proliferation, while its suppression leads to increased intimal thickening in models of carotid artery ligation .

Table 1: Effects of this compound on Vascular Cells

| Cell Type | Effect of this compound Overexpression | Mechanism Involved |

|---|---|---|

| Endothelial Cells | Increased proliferation and survival | Induction by VEGF and thrombin |

| Vascular Smooth Muscle Cells | Enhanced cell cycle progression | Regulation of genes for cell cycle |

2. Cancer Biology

This compound has been identified as a potential tumor suppressor in certain cancers. For example:

- Nasopharyngeal Carcinoma (NPC) : Studies indicate that the this compound promoter is frequently hypermethylated in NPC cell lines, leading to decreased expression. Ectopic expression of this compound inhibited tumor cell colony formation and viability .

Case Study: Hypermethylation in NPC

In a study analyzing 21 primary NPC biopsies:

- 61.9% showed hypermethylation of the this compound promoter.

- Hypermethylated alleles were absent in non-cancerous tissues, suggesting a significant role for this compound in NPC pathogenesis .

3. Exercise and Metabolic Regulation

Recent research indicates that this compound expression is upregulated during exercise through calcium/calcineurin signaling pathways. This suggests its involvement in metabolic adaptations associated with physical activity .

Eigenschaften

CAS-Nummer |

163032-70-0 |

|---|---|

Molekularformel |

C8H13N3O5 |

Molekulargewicht |

231.21 g/mol |

IUPAC-Name |

(E)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide |

InChI |

InChI=1S/C8H13N3O5/c1-5(3-6(10-13)8(9)12)7(4-16-2)11(14)15/h3,7,13H,4H2,1-2H3,(H2,9,12)/b5-3+,10-6? |

InChI-Schlüssel |

HCUOEKSZWPGJIM-MPSCHTTFSA-N |

SMILES |

CC(=CC(=NO)C(=O)N)C(COC)[N+](=O)[O-] |

Isomerische SMILES |

C/C(=C\C(=NO)C(=O)N)/C(COC)[N+](=O)[O-] |

Kanonische SMILES |

CC(=CC(=NO)C(=O)N)C(COC)[N+](=O)[O-] |

Piktogramme |

Irritant |

Synonyme |

1,3-dihydroxy-4,4,5,5-tetramethyl-2-(4-carboxyphenyl)tetrahydroimidazole 1,3-DTCTI 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide carboxy-PTIO cPTIO NOR 1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.